molecular formula C10H15NO4 B7853662 2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid;Boc-D-Propargylglycine

2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid;Boc-D-Propargylglycine

Cat. No.: B7853662
M. Wt: 213.23 g/mol
InChI Key: UVVFJKGHPHHPBR-UHFFFAOYSA-N
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Description

2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid; Boc-D-Propargylglycine:

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Hydrolysis of the corresponding ester: : Starting with the ester derivative, hydrolysis under acidic or basic conditions can yield the desired compound.

  • Amide coupling reactions: : Using coupling reagents like carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond between the propargylglycine derivative and the tert-butoxy group.

  • Protection and deprotection strategies: : Protecting groups such as Boc (tert-butoxycarbonyl) are often used to protect the amino group during synthesis, which is later removed to obtain the final product.

Industrial Production Methods

In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can occur, where the tert-butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : KMnO4, CrO3, and H2O2.

  • Reduction: : LiAlH4, H2, and Pd/C catalyst.

  • Substitution: : Various nucleophiles such as halides, alcohols, or amines.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Alcohols or amines.

  • Substitution: : Derivatives with different functional groups replacing the tert-butoxy group.

Scientific Research Applications

The compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Employed in the study of protein interactions and enzyme mechanisms.

  • Medicine: : Investigated for its potential therapeutic properties, including its use in drug design and development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: : The amino acid derivative can interact with enzymes, receptors, or other biomolecules, influencing their activity.

  • Pathways Involved: : It may be involved in signaling pathways, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid; Boc-D-Propargylglycine: is unique due to its tert-butoxy group and propargylglycine structure. Similar compounds include:

  • Propargylglycine derivatives: : These compounds share the propargylglycine backbone but may have different substituents.

  • Boc-protected amino acids: : Other Boc-protected amino acids with different side chains.

Properties

IUPAC Name

2-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-ynyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)5-4-6-11-7-8(12)13/h11H,6-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVFJKGHPHHPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C#CCNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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